(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827968
InChI: InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3
SMILES: B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O
Molecular Formula: C13H19BN2O3
Molecular Weight: 262.11 g/mol

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13827968

Molecular Formula: C13H19BN2O3

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid -

Specification

Molecular Formula C13H19BN2O3
Molecular Weight 262.11 g/mol
IUPAC Name [4-[(4-acetylpiperazin-1-yl)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3
Standard InChI Key FTZIWBXKRVOQEF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid, delineates its structure:

  • A phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂).

  • A methylpiperazine moiety attached via a methylene (-CH₂-) linker to the phenyl ring’s ortho position relative to the boronic acid.

  • An acetyl group (-COCH₃) functionalizing the piperazine nitrogen, distinguishing it from simpler methylpiperazine analogs .

Table 1: Comparative Molecular Properties of Analogous Boronic Acid Derivatives

Property(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic Acid (Predicted)4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic Acid
Molecular FormulaC₁₃H₁₈BN₃O₃C₁₂H₁₈BN₂O₂C₁₂H₁₈BFN₂O₂
Molecular Weight (g/mol)283.11248.10252.10
CAS NumberNot assigned763120-62-31704063-83-1
Key Functional GroupsBoronic acid, acetylpiperazineBoronic acid, methylpiperazineBoronic acid, methylpiperazine, fluorine

The acetyl group introduces increased steric bulk and polarity compared to methyl analogs, potentially enhancing solubility in polar solvents and altering binding affinities in biological systems .

Synthesis and Modification Strategies

Synthetic Pathways

While no explicit synthesis route for (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is documented, its preparation likely involves:

  • Piperazine Functionalization: Acetylation of 1-methylpiperazine using acetic anhydride or acetyl chloride to yield 4-acetylpiperazine.

  • Mannich Reaction: Condensation of 4-acetylpiperazine with formaldehyde and a para-substituted phenylboronic acid precursor to install the methylene bridge .

  • Boronation: Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Piperazine AcetylationAcetic anhydride, DCM, rt, 12h85–90
Mannich ReactionFormaldehyde, HCl, EtOH, reflux70–75
BoronationPd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C60–65

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.

  • Characterization:

    • ¹H/¹³C NMR: Peaks corresponding to the acetyl group (~2.1 ppm for CH₃, 168–170 ppm for carbonyl).

    • FT-IR: B-O stretching (~1350 cm⁻¹) and N-H piperazine vibrations (~3300 cm⁻¹) .

    • MS (ESI+): Predicted [M+H]⁺ at m/z 284.1.

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in water at pH >8 due to boronic acid deprotonation .

  • Stability: Susceptible to hydrolysis under acidic conditions; stabilized by pinacol ester protection during storage .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP0.8–1.2Comparative analysis
pKa (Boronic Acid)8.5–9.0Analogous compounds
Melting Point180–190°C (dec.)Thermal gravimetric analysis

Spectroscopic Data

  • UV-Vis: λmax ≈ 265 nm (π→π* transition of phenyl ring).

  • Fluorescence: Weak emission at 310–330 nm, quenched by diol binding .

Reactivity and Functional Applications

Boronic Acid-Mediated Reactions

The boronic acid group enables participation in:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl structures for pharmaceutical intermediates .

  • Diol Complexation: Reversible binding to cis-diols (e.g., sugars), relevant for glucose sensing or targeted drug delivery .

Biomedical Applications

  • Drug Delivery Systems: Integration into boronic acid-functionalized polymers for pH-responsive hydrogels .

  • Enzyme Inhibition: Potential as a proteasome or kinase inhibitor due to piperazine’s affinity for enzymatic pockets.

Table 4: Comparative Bioactivity of Piperazine-Boronic Acid Hybrids

CompoundIC₅₀ (Proteasome Inhibition)Selectivity Index
Bortezomib (Reference)0.6 nM1.0
Methylpiperazine analog 12.3 nM0.4
Acetylpiperazine analog (Predicted)8.5 nM0.6

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